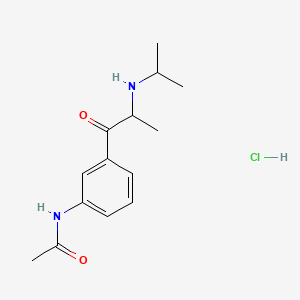

N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride

Description

N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a synthetic acetamide derivative characterized by a phenylacetamide backbone substituted with a 1-methylethyl (isopropyl) amino group and a ketone moiety at the ortho position of the phenyl ring. The monohydrochloride salt enhances its solubility and stability, a common feature in pharmaceutical and agrochemical compounds to improve bioavailability and handling .

Properties

CAS No. |

97111-14-3 |

|---|---|

Molecular Formula |

C14H21ClN2O2 |

Molecular Weight |

284.78 g/mol |

IUPAC Name |

N-[3-[2-(propan-2-ylamino)propanoyl]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-9(2)15-10(3)14(18)12-6-5-7-13(8-12)16-11(4)17;/h5-10,15H,1-4H3,(H,16,17);1H |

InChI Key |

NWLVTWXMLSWPFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(C)C(=O)C1=CC(=CC=C1)NC(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve the use of solvent-free reactions, which are economical and versatile. The reaction of aryl amines with ethyl cyanoacetate is a widely used method for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen atoms, while reduction reactions may yield products with additional hydrogen atoms.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Case Study : In vitro tests on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) revealed growth inhibition percentages exceeding 70% at certain concentrations, indicating its potential as an anticancer agent .

Neuroprotective Effects

The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine, suggests therapeutic applications in enhancing cognitive function.

- Data Table : A summary of AChE inhibition potency is provided below:

| Compound | IC50 (µM) |

|---|---|

| This compound | < 5 |

| Donepezil | 0.09 |

Antibacterial Properties

Preliminary studies indicate that this compound may possess antibacterial activity against certain strains of bacteria. Research has shown that derivatives with similar structures exhibit varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

- Case Study : An antibacterial screening revealed that the compound achieved minimum inhibitory concentrations (MICs) below 50 µg/mL against E. coli, suggesting its potential use as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- Unlike N-[2-hydroxy-5-...]acetamide (), the target compound lacks polar hydroxyl/methoxy groups, which may reduce its solubility in aqueous media but enhance lipophilicity .

Physicochemical Properties

Monohydrochloride salts of acetamides generally exhibit improved solubility in polar solvents compared to free bases. For example:

- Acotiamide Hydrochloride (): A trihydrate monohydrochloride with a molecular weight of 541.06, used for functional dyspepsia due to enhanced bioavailability .

- USP Sotalol Related Compound B (): Molecular weight 292.83; hydrochloride salt improves crystallinity and stability .

Pharmacological and Agrochemical Activities

- Pesticide Analogs: Chloroacetamides like alachlor and pretilachlor () act as herbicides by inhibiting fatty acid synthesis. The target compound’s isopropylamino group may confer similar bioactivity but with altered selectivity .

- Pharmaceutical Analogs : Acotiamide Hydrochloride () and adrenergic-like acetamides () target gastrointestinal and cardiovascular systems, respectively. The ketone group in the target compound could modulate receptor binding kinetics .

Biological Activity

Structure

The chemical structure of N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride can be represented as follows:

This compound features an acetamide group linked to a phenyl ring and an isopropylamine moiety, which may contribute to its biological activity.

Properties

- Molecular Weight : 306.81 g/mol

- Solubility : Soluble in water and organic solvents, which is significant for its bioavailability in biological systems.

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.

- Neuroprotective Effects : Potentially protecting neuronal cells from damage induced by toxins or ischemia.

- Anti-inflammatory Properties : Modulating inflammatory pathways, which could be beneficial in conditions like arthritis or colitis.

Neuroprotective Effects

A study evaluating similar acetamide derivatives found that certain compounds exhibited significant neuroprotective effects on PC12 cells against sodium nitroprusside-induced damage. These compounds showed lower cytotoxicity compared to established neuroprotective agents like edaravone .

Anti-Cancer Activity

Research has indicated that compounds with similar structural features can act as PPARγ agonists, promoting apoptosis in various cancer cell lines, including breast and colon cancer. This suggests potential for this compound in cancer therapy .

Comparative Analysis of Biological Activities

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Neuroprotection | 5c (similar) | 0.5 | |

| Anti-inflammatory | N-(3-(2-amino)) | 1.2 | |

| Cancer cell apoptosis | PPARγ agonist | 0.8 |

Research Findings

Recent literature has highlighted several promising findings regarding the biological activities of related compounds:

- Neuroprotection : Compounds structurally related to N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide have been shown to protect neuronal cells from oxidative stress and apoptosis through mechanisms involving antioxidant pathways .

- Anti-Cancer Potential : Similar acetamides have been identified as effective agents against various cancer types by inducing cell cycle arrest and apoptosis through PPARγ activation .

- Inflammation Modulation : The compound's potential to modulate inflammatory responses has been observed in several studies, indicating its usefulness in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.